molecular formula C11H12O4 B12872013 5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one

5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one

Cat. No.: B12872013
M. Wt: 208.21 g/mol
InChI Key: ARFPCHBODOKKRS-UHFFFAOYSA-N
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Description

5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dihydrofuran ring substituted with a 2,3-dihydroxyphenyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with a suitable methyl ketone in the presence of an acid catalyst to form the dihydrofuran ring. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzoic acid: Shares the dihydroxyphenyl group but lacks the dihydrofuran ring.

    5-Methyl-2-furaldehyde: Contains the furan ring but lacks the dihydroxyphenyl group.

    Quercetin: A flavonoid with multiple hydroxyl groups and a similar phenolic structure.

Uniqueness

5-(2,3-Dihydroxyphenyl)-5-methyldihydrofuran-2(3H)-one is unique due to the combination of the dihydrofuran ring and the dihydroxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2,3-dihydroxyphenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C11H12O4/c1-11(6-5-9(13)15-11)7-3-2-4-8(12)10(7)14/h2-4,12,14H,5-6H2,1H3

InChI Key

ARFPCHBODOKKRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=C(C(=CC=C2)O)O

Origin of Product

United States

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